Cas no 2305253-82-9 (4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride)
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride
- Z3333540551
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- Inchi: 1S/C10H10F4O2S/c11-10(12,13)9(6-7-17(14,15)16)8-4-2-1-3-5-8/h1-5,9H,6-7H2
- InChI Key: PWQIRBGLXOHTTR-UHFFFAOYSA-N
- SMILES: S(CCC(C(F)(F)F)C1C=CC=CC=1)(=O)(=O)F
Computed Properties
- Exact Mass: 270.03376338 g/mol
- Monoisotopic Mass: 270.03376338 g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 325
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 270.25
- XLogP3: 3.4
- Topological Polar Surface Area: 42.5
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6483159-0.05g |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
2305253-82-9 | 95% | 0.05g |
$312.0 | 2023-07-10 | |
| Enamine | EN300-6483159-0.1g |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
2305253-82-9 | 95% | 0.1g |
$466.0 | 2023-07-10 | |
| Enamine | EN300-6483159-0.25g |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
2305253-82-9 | 95% | 0.25g |
$666.0 | 2023-07-10 | |
| Enamine | EN300-6483159-0.5g |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
2305253-82-9 | 95% | 0.5g |
$1046.0 | 2023-07-10 | |
| Enamine | EN300-6483159-1.0g |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
2305253-82-9 | 95% | 1.0g |
$1343.0 | 2023-07-10 | |
| Enamine | EN300-6483159-2.5g |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
2305253-82-9 | 95% | 2.5g |
$2631.0 | 2023-07-10 | |
| Enamine | EN300-6483159-5.0g |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
2305253-82-9 | 95% | 5.0g |
$3894.0 | 2023-07-10 | |
| Enamine | EN300-6483159-10.0g |
4,4,4-trifluoro-3-phenylbutane-1-sulfonyl fluoride |
2305253-82-9 | 95% | 10.0g |
$5774.0 | 2023-07-10 | |
| 1PlusChem | 1P028MGK-50mg |
4,4,4-trifluoro-3-phenylbutane-1-sulfonylfluoride |
2305253-82-9 | 95% | 50mg |
$448.00 | 2024-05-24 | |
| 1PlusChem | 1P028MGK-100mg |
4,4,4-trifluoro-3-phenylbutane-1-sulfonylfluoride |
2305253-82-9 | 95% | 100mg |
$638.00 | 2024-05-24 |
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride Related Literature
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Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
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Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
Additional information on 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl fluoride
4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl Fluoride: A Comprehensive Overview
The compound 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl Fluoride (CAS No. 2305253-82-9) is a highly specialized chemical entity with significant applications in modern organic synthesis. This compound belongs to the class of sulfonyl fluorides, which are widely recognized for their role as electrophilic reagents in various chemical transformations. The structure of this compound is characterized by a trifluoromethyl group attached to the central carbon atom of a butane chain, which is further substituted with a phenyl group at the third position. The sulfonyl fluoride group (-SO₂F) is positioned at the first carbon of the butane chain, making it a versatile building block in organic chemistry.
Recent advancements in synthetic methodology have underscored the importance of sulfonyl fluorides as key intermediates in the construction of biologically active molecules. The trifluoromethyl group in 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl Fluoride imparts unique electronic and steric properties to the molecule, making it an ideal substrate for various nucleophilic substitutions and coupling reactions. The phenyl group at the third position introduces additional aromaticity and conjugation, which can influence the reactivity and selectivity of the compound in different reaction environments.
One of the most notable applications of this compound is its use as a precursor in the synthesis of sulfonamides and sulfonate esters. These derivatives are extensively used in pharmaceuticals, agrochemicals, and advanced materials due to their unique physicochemical properties. For instance, sulfonamides derived from 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl Fluoride have been reported to exhibit potent inhibitory activity against various enzymes involved in disease pathways.
Recent studies have also explored the potential of this compound in click chemistry and other rapid assembly techniques. The sulfonyl fluoride group serves as an excellent leaving group under mild reaction conditions, enabling efficient formation of carbon-sulfur bonds. This property has been leveraged in the development of novel cross-coupling reactions that are both atom-efficient and environmentally benign.
In terms of synthesis, 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl Fluoride can be prepared via a variety of routes depending on the starting materials and desired stereochemistry. One common approach involves the fluorination of a corresponding sulfinic acid derivative using selective fluorinating agents such as hydrogen fluoride or its derivatives. The presence of multiple fluorine atoms in the molecule not only enhances its stability but also contributes to its high reactivity under specific reaction conditions.
The spectroscopic properties of this compound have been thoroughly investigated using techniques such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy). These studies have provided valuable insights into the electronic environment around the sulfonyl fluoride group and its influence on molecular conformation. Such data are crucial for understanding the behavior of this compound during chemical transformations and for optimizing reaction conditions.
From an environmental standpoint, sulfonyl fluorides like 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl Fluoride are considered less hazardous compared to other classes of fluorinated compounds due to their relatively short persistence in natural systems. However, their handling still requires adherence to standard safety protocols to minimize exposure risks.
In conclusion, 4,4,4-Trifluoro-3-phenylbutane-1-sulfonyl Fluoride stands out as a versatile and valuable reagent in contemporary organic synthesis. Its unique combination of electronic properties and functional groups makes it an indispensable tool for researchers working in drug discovery, materials science, and catalysis. As new synthetic methodologies continue to emerge, this compound is expected to find even broader applications across diverse fields.
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